Bicyclo[2.2.2]octane-2-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14S |
|---|---|
Molecular Weight |
142.26 g/mol |
IUPAC Name |
bicyclo[2.2.2]octane-2-thiol |
InChI |
InChI=1S/C8H14S/c9-8-5-6-1-3-7(8)4-2-6/h6-9H,1-5H2 |
InChI Key |
CCBPLSAGVWBOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 2.2.2 Octane 2 Thiol
Strategies for the Construction of the Bicyclo[2.2.2]octane Core
The synthesis of the bicyclo[2.2.2]octane skeleton is a well-established area of organic chemistry, with several powerful methods available for its construction. These strategies often focus on creating a functionalized core that can be later elaborated to introduce the desired thiol group.
Diels-Alder Cycloadditions in Bicyclo[2.2.2]octane Synthesis
The [4+2] cycloaddition, or Diels-Alder reaction, stands as one of the most efficient and widely employed methods for the construction of the bicyclo[2.2.2]octane core. This reaction typically involves the union of a 1,3-cyclohexadiene (B119728) derivative with a suitable dienophile.
The regioselectivity and stereoselectivity of the Diels-Alder reaction are critical for establishing the desired substitution pattern and stereochemistry in the bicyclo[2.2.2]octane product. The use of Lewis acids can enhance both the rate and the selectivity of the cycloaddition. For instance, the Lewis acid-mediated reaction of 2,6-dimethylbenzoquinone (B1208291) with acetoxy-1,3-butadiene proceeds in excellent yield to furnish a single regio- and diastereoisomer. nih.gov
The inherent stereochemical rules of the Diels-Alder reaction, which dictate a suprafacial-suprafacial cycloaddition, lead to a high degree of stereocontrol. The endo rule, which is often favored under kinetic control, further influences the stereochemical outcome. nih.gov In the synthesis of bicyclo[2.2.2]octenones, the reaction of masked o-benzoquinones with electron-deficient dienophiles proceeds in a highly regio- and stereoselective manner, typically affording a single cycloadduct. acs.org
| Diene | Dienophile | Conditions | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|---|---|
| 2,6-Dimethylbenzoquinone | Acetoxy-1,3-butadiene | BF3·Et2O, Toluene, 0 °C | Bicyclo[2.2.2]octenone derivative | 98% | Single regio- and diastereoisomer | nih.gov |
| Masked o-benzoquinones | Methyl acrylate | Thermal | Functionalized bicyclo[2.2.2]octenones | Good to high | Highly regio- and stereoselective | acs.org |
| Proline derived pyrazinone | Maleic anhydride | Toluene, rt | Bicyclo[2.2.2]diazaoctane derivative | 58% (endo) | 8:1 endo/exo | nih.gov |
Both intermolecular and intramolecular Diels-Alder reactions have been successfully applied to the synthesis of the bicyclo[2.2.2]octane core. Intermolecular reactions, such as the reaction between a pyrazinone and commercially available fumarate (B1241708) or maleate (B1232345) precursors, offer a convergent approach to bicyclo[2.2.2]diazaoctane structures. nih.gov
Intramolecular Diels-Alder (IMDA) reactions are particularly powerful for constructing complex, polycyclic systems containing the bicyclo[2.2.2]octane motif. nih.gov For example, a nature-inspired IMDA reaction of a polyene derived from 2,6-dimethylbenzoquinone was pivotal in the synthesis of the core of andibenin B. nih.gov This approach allows for the efficient construction of sterically congested bicyclic systems. nih.gov Similarly, the IMDA reaction of modified Wessely oxidation products provides a route to various bicyclo[2.2.2]octenones. cdnsciencepub.com
| Reaction Type | Reactants | Key Features | Yield | Reference |
|---|---|---|---|---|
| Intermolecular | Pyrazinone and maleic anhydride | Convergent synthesis of bicyclo[2.2.2]diazaoctanes | 58% | nih.gov |
| Intramolecular | Polyene derived from 2,6-dimethylbenzoquinone | Construction of sterically congested core of andibenin B | Not specified | nih.gov |
| Intramolecular | Modified Wessely oxidation products | Synthesis of bicyclo[2.2.2]octenones | 30-62% | cdnsciencepub.com |
Transition Metal-Catalyzed Routes to Bicyclo[2.2.2]octane Derivatives
Transition metal catalysis offers alternative and powerful strategies for the construction of the bicyclo[2.2.2]octane skeleton. Palladium-catalyzed reactions, in particular, have been developed for this purpose. A notable example is the palladium-catalyzed oxidative cyclization of 1,4-dimethylene cyclohexane, which provides access to 2,6-disubstituted bicyclo[2.2.2]octane derivatives.
Rhodium catalysts have also been employed in the synthesis of chiral bicyclo[2.2.2]octane-fused cyclopentadienyl (B1206354) complexes, which have applications in asymmetric C-H activation. thieme-connect.com Furthermore, a palladium-catalyzed cascade reaction involving C-C bond cleavage, vinylation, and a Mizoroki-Heck reaction has been developed to access densely functionalized bicyclo[2.2.2]octane frameworks. nih.gov This method was successfully applied in the total synthesis of 14- and 15-hydroxypatchoulol. nih.gov
| Catalyst | Starting Material | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| Palladium(II) acetate (B1210297) | 1,4-Dimethylene cyclohexane | Oxidative cyclization | Bicyclo[2.2.2]octane-2,6-dione | Not specified | |
| Chiral CpRh complexes | N-methoxybenzamides and quinones | Asymmetric C-H activation | Chiral hydrophenanthridinones | Up to 82% | thieme-connect.com |
| Pd(OAc)2/Xantphos | Dihydroxylated pinene derivatives and gem-dichloroalkenes | C-C cleavage/vinylation/Mizoroki-Heck cascade | Functionalized bicyclo[2.2.2]octanes | 56% | nih.gov |
Oxidative Dearomatization and Subsequent Cyclization Strategies
Oxidative dearomatization of phenols provides a powerful entry into highly functionalized cyclohexadienones, which can then undergo cyclization to form the bicyclo[2.2.2]octane core. This strategy is often employed in a cascade fashion with an intramolecular Diels-Alder reaction. rsc.orgnih.gov
The oxidative dearomatization of 2-alkenylphenols with lead tetraacetate, for instance, generates 6-alkenylcyclohexa-2,4-dien-1-ones that can subsequently undergo an IMDA reaction to afford bicyclo[2.2.2]octane skeletons. jst.go.jp This approach has been utilized in the formal synthesis of (±)-atisine. researchgate.net Copper-mediated oxidative dearomatization of phenols followed by a [4+2] dimerization has also been reported for the enantioselective synthesis of bicyclo[2.2.2]octenones. semanticscholar.org
| Oxidant | Substrate | Cyclization | Product | Yield | Reference |
|---|---|---|---|---|---|
| Lead tetraacetate | 2-Alkenylphenols | Intramolecular Diels-Alder | Bicyclo[2.2.2]octanes | 73% | jst.go.jp |
| PIFA | Phenolic precursor | Intramolecular Diels-Alder | (±)-Atisine intermediate | Not specified | researchgate.net |
| Copper bis(oxo) complex | 2,4-Disubstituted phenol | [4+2] Dimerization | Bicyclo[2.2.2]octenone | 80% | nih.gov |
Stereocontrolled Introduction of the Thiol Functionality at C2
The introduction of a thiol group at the C2 position of the bicyclo[2.2.2]octane core with control of stereochemistry is a crucial step in the synthesis of the target compound. This is typically achieved by first introducing a hydroxyl group with the desired stereochemistry, followed by its conversion to the thiol.
A common precursor for the introduction of functionality at C2 is bicyclo[2.2.2]octan-2-one, which can be synthesized through various methods, including the Diels-Alder reaction of a cyclohexadiene with an appropriate ketene (B1206846) equivalent. The stereoselective reduction of the ketone is a key step in establishing the stereochemistry of the subsequent thiol. Yeast-mediated reductions of bicyclo[2.2.2]octane-2,6-dione have been shown to be highly enantioselective, providing access to chiral hydroxy ketones. nih.govrsc.org For example, Saccharomyces cerevisiae can reduce bicyclo[2.2.2]octane-2,6-dione to (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one with greater than 98% enantiomeric excess. rsc.org
Once the desired stereoisomer of bicyclo[2.2.2]octan-2-ol is obtained, it can be converted to the corresponding thiol. A reliable method for this transformation is the Mitsunobu reaction, which proceeds with inversion of stereochemistry. nih.gov The alcohol can be reacted with a thiolating agent, such as thioacetic acid, in the presence of a phosphine (B1218219) and an azodicarboxylate to yield the corresponding thioacetate (B1230152). Subsequent hydrolysis of the thioacetate furnishes the desired thiol. This two-step sequence allows for the stereocontrolled introduction of the thiol group at the C2 position.
Alternatively, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) or potassium thioacetate. This SN2 reaction also proceeds with inversion of configuration, providing a stereocontrolled route to the C2-thiol.
While direct thionation of a ketone to a thioketone using reagents like Lawesson's reagent is possible, the subsequent reduction to the thiol can be less stereoselective. Therefore, the route via the alcohol intermediate generally offers better stereocontrol.
Isothiouronium Salt Methodologies for Bridgehead Thiols and Adaptations for C2-Thiolation
The isothiouronium salt method is a classic and reliable technique for the synthesis of thiols from alkyl halides. This two-step process involves the reaction of an alkyl halide with thiourea (B124793) to form a stable, odorless S-alkylisothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the corresponding thiol. While this method is widely applied, its adaptation for the synthesis of bicyclo[2.2.2]octane-2-thiol requires a suitable C2-halogenated precursor. The reaction proceeds via an SN2 mechanism, and the stereochemistry at the C2 position would be inverted if a chiral precursor is used.
A general representation of this methodology adapted for C2-thiolation is the reaction of 2-bromobicyclo[2.2.2]octane with thiourea in a suitable solvent such as ethanol, followed by hydrolysis with a base like sodium hydroxide. The air-stable and odorless nature of the intermediate isothiouronium salts makes this a user-friendly approach for handling volatile and odorous thiols. researchgate.netnih.govresearchgate.net
Thiolation via Nucleophilic Substitution of Activated Precursors at C2
Direct introduction of a thiol group at the C2 position of the bicyclo[2.2.2]octane core can be achieved through nucleophilic substitution of a precursor bearing a good leaving group at this position. Due to the steric hindrance of the bicyclic system, SN2 reactions can be sluggish. Therefore, activation of the C2 position is crucial for efficient substitution.
A common strategy involves the conversion of the readily available bicyclo[2.2.2]octan-2-ol into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a sulfur nucleophile, such as sodium thiomethoxide or potassium thioacetate, would then yield the corresponding thioether or thioester, which can be cleaved to afford the free thiol.
It is important to note that bridgehead positions in the bicyclo[2.2.2]octane system are generally inert to nucleophilic substitution. google.com While the C2 position is not a bridgehead, its reactivity can still be influenced by the rigid bicyclic structure.
Radical Addition Strategies for Thiol Incorporation
Radical addition of thiols to alkenes is a powerful and regioselective method for the formation of carbon-sulfur bonds. In the context of this compound synthesis, the free-radical addition of a thiol to bicyclo[2.2.2]oct-2-ene serves as a direct route.
Research has shown that the addition of benzenethiol (B1682325) to bicyclo[2.2.2]oct-2-ene proceeds via a 1,2-addition to the double bond. rsc.org The reactivity of olefins in the bicyclo[2.2.2]octane series towards thiyl radicals is noted to be lower than that of the more strained norbornene analogues. rsc.org Thiol-mediated acyl radical cyclizations and rearrangements have also been extensively studied on bicyclo[2.2.2]octenone systems, indicating the compatibility of this scaffold with radical conditions involving thiols. nih.govresearchgate.netacs.org
The general mechanism involves the initiation of a thiyl radical from a thiol precursor, which then adds to the double bond of bicyclo[2.2.2]oct-2-ene to form a carbon-centered radical intermediate. Subsequent hydrogen atom abstraction from another thiol molecule propagates the radical chain and yields the desired this compound.
Chemoenzymatic and Asymmetric Approaches to C2-Thiolated Bicyclo[2.2.2]octanes
The synthesis of enantiomerically pure C2-thiolated bicyclo[2.2.2]octanes often relies on the preparation of chiral precursors through chemoenzymatic methods. A key strategy involves the enzymatic resolution of racemic intermediates or the asymmetric synthesis of chiral building blocks which can then be converted to the target thiol.
A practical route to homochiral bicyclo[2.2.2]octane-2,5-dione has been developed via a Diels-Alder reaction followed by the resolution of an enol acetate derivative using immobilized lipases. nih.gov This chiral dione (B5365651) can serve as a versatile precursor for the synthesis of various enantiopure bicyclo[2.2.2]octane derivatives. Furthermore, the enzymatic resolution of (±)-bicyclo[2.2.2]octan-2-ol using porcine lipase (B570770) has been reported, providing access to the enantiomerically enriched alcohol. researchgate.net
Once the chiral precursor is obtained, stereoselective introduction of the thiol group is necessary. This can be challenging, and methods that proceed with predictable stereochemistry, such as those that involve inversion of configuration from a chiral alcohol, are highly valuable. The development of chiral scaffolds, such as cis-2,5-diaminobicyclo[2.2.2]octane, for asymmetric catalysis highlights the ongoing interest in controlling stereochemistry on this bicyclic system. researchgate.net
Derivatization from Functionalized Bicyclo[2.2.2]octane Precursors
Transformation of Bicyclo[2.2.2]octanones or Olefins to the Thiol Group
The conversion of readily available bicyclo[2.2.2]octane derivatives, such as ketones and olefins, into the corresponding C2-thiol is a key synthetic strategy.
As previously mentioned, the radical addition of thiols to bicyclo[2.2.2]oct-2-ene provides a direct route to this compound. rsc.org This method is particularly useful for introducing the thiol group in a single step from the unsaturated precursor.
The transformation of bicyclo[2.2.2]octan-2-one to the corresponding thiol can be approached through several methods. A common approach involves a two-step sequence: reduction of the ketone to the corresponding alcohol, followed by conversion of the alcohol to the thiol. The reduction of bicyclo[2.2.2]octan-2-one can be readily achieved using standard reducing agents like sodium borohydride. The resulting bicyclo[2.2.2]octan-2-ol can then be converted to the thiol via methods discussed in the following section.
Selective Functional Group Interconversions on the Bicyclo[2.2.2]octane Scaffold
The interconversion of functional groups on a pre-existing bicyclo[2.2.2]octane scaffold is a versatile approach for the synthesis of this compound. A particularly effective method for converting a hydroxyl group at the C2 position to a thiol is the Mitsunobu reaction. This reaction allows for the conversion of a secondary alcohol to a thioester with inversion of stereochemistry, which upon hydrolysis yields the thiol. The use of thioacetic acid as the nucleophile in the Mitsunobu reaction with bicyclo[2.2.2]octan-2-ol would provide a route to the C2-thiol with predictable stereochemical outcome.
The development of methods for the synthesis of various functionalized bicyclo[2.2.2]octane derivatives, including those with carboxylic acid groups, provides a range of precursors for potential interconversion to a thiol group. For instance, while challenging, the conversion of a carboxylic acid to a thiol could be envisioned through a multi-step sequence.
The table below summarizes the synthetic methodologies discussed for the preparation of this compound.
| Methodology | Precursor | Key Reagents | Intermediate/Product | Reference(s) |
| Isothiouronium Salt Method | 2-Halobicyclo[2.2.2]octane | Thiourea, Base | S-(Bicyclo[2.2.2]octan-2-yl)isothiouronium salt | researchgate.netnih.govresearchgate.net |
| Nucleophilic Substitution | 2-Tosyloxybicyclo[2.2.2]octane | Sulfur nucleophile (e.g., NaSH) | This compound | google.com |
| Radical Addition | Bicyclo[2.2.2]oct-2-ene | Thiol (e.g., Benzenethiol), Radical initiator | This compound derivative | rsc.orgnih.govresearchgate.netacs.org |
| Chemoenzymatic/Asymmetric | Racemic Bicyclo[2.2.2]octan-2-ol | Lipase | Enantiopure Bicyclo[2.2.2]octan-2-ol | nih.govresearchgate.netresearchgate.net |
| Functional Group Interconversion | Bicyclo[2.2.2]octan-2-ol | Thioacetic acid, DEAD, PPh₃ | Bicyclo[2.2.2]octan-2-yl thioacetate | - |
Investigation of Reaction Mechanisms and Advanced Reactivity of Bicyclo 2.2.2 Octane 2 Thiol
Thiol-Specific Reaction Pathways
The reactivity of Bicyclo[2.2.2]octane-2-thiol is significantly influenced by the sulfur-hydrogen bond of the thiol group, which can participate in both radical and polar reaction pathways. The rigid bicyclic framework imposes specific stereoelectronic constraints that govern the outcomes of these transformations.
The thiol group is well-known for its ability to mediate radical processes, primarily by acting as a hydrogen atom donor. This reactivity is central to several synthetic transformations.
Free thiols are frequently utilized as hydrogen atom transfer (HAT) agents or catalysts in radical chemistry. nih.gov The transfer of a hydrogen atom from the thiol (R-SH) to an alkyl radical (R'•) is a rapid and efficient process. nih.gov In the context of this compound, the thiol group can donate its hydrogen atom to a radical species, generating a thiyl radical (Bicyclo[2.2.2]octan-2-yl-S•) and a new, more stable molecule.
Bicyclic thiols, by extension including this compound, are instrumental in mediating acyl radical reactions, particularly for constructing complex polycyclic skeletons. nih.govresearchgate.net In these reactions, a thiol is used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN). The process typically begins with the generation of an acyl radical from a suitable precursor, such as an acyl selenide (B1212193) or an aldehyde. acs.org
Research on related bicyclo[2.2.2]octenone systems demonstrates the pivotal role of thiols in these transformations. nih.govacs.org When a bicyclo[2.2.2]octenone derivative is treated with a thiol (e.g., t-dodecanethiol) and AIBN, an acyl radical is formed. This radical can then undergo intramolecular cyclization. The resulting radical intermediate is then quenched by hydrogen-atom transfer (HAT) from the thiol to afford the final product. nih.govacs.org The choice of thiol and reaction conditions can influence the reaction's outcome, determining whether a direct cyclization product or a rearranged product is formed. acs.org The strain within the bicyclic system plays a significant role in directing the reaction pathway, leading to either cyclized or rearranged isotwistane products. nih.govacs.org
Table 1: Thiol-Mediated Acyl Radical Reactions on Bicyclo[2.2.2]octenone Skeletons
| Starting Material | Thiol Reagent | Conditions | Major Product Type | Yield | Reference |
| Bicyclo[2.2.2]octenone with 8-membered fused ring | tBuSH | AIBN | Cyclized Product | 54% | acs.org |
| Bicyclo[2.2.2]octenone with 5-membered fused ring | tBuSH | AIBN | Cyclized Product | 53% | acs.org |
| Bicyclo[2.2.2]octanone Derivative | t-dodecanethiol | AIBN, Toluene, 75 °C | Rearranged Isotwistane Product | N/A | nih.govresearchgate.net |
| Bicyclo[2.2.2]octenone (modified C3/C6) | tC₁₂H₂₅SH | AIBN | Direct Cyclized Product | N/A | acs.org |
The thiol group of this compound can be deprotonated by a base to form the corresponding thiolate. Thiolates are excellent nucleophiles due to the high polarizability and low basicity of the sulfur atom. masterorganicchemistry.com This nucleophilicity allows this compound to participate in a variety of substitution and addition reactions.
A key example of this reactivity is the sulfa-Michael addition, where the thiolate acts as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound. researchgate.net This reaction forms a new carbon-sulfur bond and is a fundamental transformation in organic synthesis. The resulting thioether can then participate in subsequent reactions, such as tandem Michael/aldol sequences, to construct complex molecular architectures like bicyclo[2.2.2]octane-2,5-dione derivatives. researchgate.net The thiolate can also participate in classic SN2 reactions with alkyl halides to form thioethers. masterorganicchemistry.com
Thioethers (sulfides) of this compound can be synthesized via the SN2 reaction of its thiolate with an alkyl halide. masterorganicchemistry.com Another route involves the reaction of bicyclic ketones with dithiols, such as 1,3-propanedithiol, to form thioketals, which are a type of thioether. cdnsciencepub.com
Thiols can be oxidized to form disulfides. This transformation is typically achieved using mild oxidizing agents like iodine (I₂). masterorganicchemistry.com The reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond. This process is reversible, and the disulfide can be reduced back to the thiol.
Thioethers themselves are reactive species. They can be oxidized to sulfoxides and subsequently to sulfones using stronger oxidizing agents like ozone (O₃) or peroxyacids. masterorganicchemistry.com Furthermore, the C-S bond in thioethers can be cleaved under specific conditions, for example, using N-Bromosuccinimide (NBS) or through radical-mediated processes. researchgate.net
Radical Chemistry of this compound
Intramolecular Rearrangements and Skeletal Transformations
The rigid bicyclo[2.2.2]octane framework is prone to various rearrangements, often driven by the release of ring strain or the formation of more stable intermediates. The presence of functional groups, including a thiol, can influence these transformations.
Studies on related systems have shown that radical-generating conditions can initiate skeletal rearrangements. For example, a bicyclo[2.2.2]oct-5-en-2-yl radical can rearrange to a more strained but electronically stabilized bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.org The balance between ring strain and radical stability dictates the product distribution. escholarship.org
In the context of thiol-mediated acyl radical reactions involving bicyclo[2.2.2]octanone precursors, significant skeletal transformations have been observed. nih.gov Instead of the expected direct cyclization product, a cascade 6-endo-trig/3-endo-trig cyclization from the initial acyl radical can lead to a cyclopropoxy intermediate. Subsequent ring-opening and hydrogen-atom transfer (HAT) from the thiol yields a rearranged isotwistane product. nih.gov
Other notable rearrangements of the bicyclo[2.2.2]octane skeleton include:
Wagner-Meerwein Rearrangements : These are common in carbocationic intermediates of bicyclic systems. acs.org
Beckmann Rearrangement : The oxime of a bicyclo[2.2.2]octenone can theoretically undergo this rearrangement to form a lactam, although in some cases, fragmentation is observed instead. acs.org
Intramolecular Hydride Shifts : A rare nih.govacs.org-type intramolecular hydride shift has been documented in a conformationally constrained pentacyclic system containing a bicyclo[2.2.2]octane framework. rsc.org
These transformations highlight the rich chemistry of the bicyclo[2.2.2]octane scaffold, where the interplay of the rigid structure and reactive functional groups leads to diverse and complex molecular architectures.
Strain-Induced Rearrangements within the Bicyclo[2.2.2]octane Core
The inherent ring strain in the bicyclo[2.2.2]octane system is a significant driver for various molecular rearrangements. escholarship.org Under certain reaction conditions, particularly those involving radical intermediates, the bicyclo[2.2.2]octane core can undergo rearrangement to the thermodynamically more stable bicyclo[3.2.1]octane system. escholarship.orguniroma1.it This transformation is often initiated by the formation of a radical at a position on the bicyclic framework. escholarship.org For instance, the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions leads to a bicyclo[2.2.2]oct-5-en-2-yl radical. This intermediate can then rearrange via a cyclopropylcarbinyl radical to form a bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.org
In the context of bicyclo[2.2.2]octenone derivatives, thiol-mediated acyl radical reactions have been shown to yield rearranged isotwistane products instead of the expected cyclized products. nih.gov This rearrangement is proposed to proceed through a cascade 6-endo-trig/3-endo-trig cyclization from an acyl radical, forming a cyclopropoxy intermediate which then undergoes ring opening and hydrogen-atom transfer to furnish the rearranged isotwistane product. nih.gov DFT calculations support a mechanism involving a two-step 3-membered ring rearrangement that proceeds via a twistane (B1239035) intermediate. acs.org
Furthermore, oxidative decarboxylation of certain bicyclo[2.2.2]octane derivatives with reagents like lead tetraacetate can also lead to significant rearrangement, yielding bicyclo[3.2.1]octane systems as the major products. researchgate.net The driving force for these rearrangements is the release of strain energy associated with the bicyclo[2.2.2]octane core. escholarship.org
Factors Influencing Cyclization vs. Rearrangement Products
The competition between cyclization and rearrangement pathways in reactions involving bicyclo[2.2.2]octane derivatives is governed by a delicate interplay of several factors, most notably ring strain and the stability of reaction intermediates. escholarship.org
In thiol-mediated acyl radical reactions of bicyclo[2.2.2]octenone skeletons, the size of a fused ring on the starting material can dictate the reaction's outcome. acs.org Studies have shown that the ring strain of this fused ring is a critical factor. acs.org For example, when the fused ring is larger and imparts more strain, the reaction favors a rearrangement pathway to an isotwistane product. nih.govacs.org Conversely, a less strained system may favor a direct 5-exo-trig cyclization product. acs.org This suggests the reaction is under thermodynamic control, proceeding through a common intermediate that can either undergo hydrogen-atom transfer to give the cyclized product or rearrange to the more stable rearranged product. nih.govacs.org
The nature of substituents on the bicyclic framework also plays a crucial role. Radical-stabilizing substituents can influence the product ratios by altering the relative stability of the intermediates in the rearrangement and cyclization pathways. escholarship.org For instance, in the rearrangement of bicyclo[2.2.2]oct-5-en-2-yl radicals, the presence of radical-stabilizing groups can favor the formation of the rearranged bicyclo[3.2.1]octene system, even though it is inherently more strained than the starting bicyclo[2.2.2]octene system. escholarship.org
Computational studies, such as DFT calculations, have been instrumental in elucidating these competing pathways. They have helped to rationalize the divergent outcomes observed in reactions like the Hofmann rearrangement of unsaturated versus saturated bicyclic β-amino acids, where the unsaturation in the bicyclic backbone was found to be crucial for obtaining the desired diamine product in good yield. acs.org
Catalytic and Stoichiometric Redox Reactions involving the Thiol Moiety
The thiol group of this compound is susceptible to a variety of redox reactions, allowing for its conversion to other sulfur-containing functional groups. These transformations can be achieved using both catalytic and stoichiometric amounts of oxidizing agents.
Selective Oxidation of the Thiol Group to Sulfoxides and Sulfones
The selective oxidation of thiols to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. jchemrev.comnih.gov While direct oxidation of this compound is not explicitly detailed in the provided search results, general methodologies for the selective oxidation of thiols and sulfides are well-established and applicable.
The controlled oxidation to the sulfoxide (B87167) level without over-oxidation to the sulfone can be challenging but is achievable with the appropriate choice of oxidant and reaction conditions. nih.govresearchgate.net Hydrogen peroxide is a common and environmentally benign oxidant. organic-chemistry.orgorganic-chemistry.org The selectivity for sulfoxide or sulfone formation when using H₂O₂ can often be controlled by the stoichiometry of the oxidant. organic-chemistry.orgorganic-chemistry.org For instance, using one equivalent of H₂O₂ generally favors the formation of the sulfoxide, while an excess will lead to the sulfone. organic-chemistry.org
Various catalytic systems have been developed to enhance the selectivity of this oxidation. Metal-based catalysts, such as those containing tantalum, niobium, manganese, or vanadium, can provide high yields and selectivity for either sulfoxides or sulfones. organic-chemistry.orgorganic-chemistry.org For example, tantalum carbide as a catalyst with 30% hydrogen peroxide tends to yield sulfoxides, whereas niobium carbide under similar conditions favors the formation of sulfones. organic-chemistry.org Metal-free catalytic systems have also been developed, offering advantages in terms of cost and environmental impact. organic-chemistry.org
The choice of solvent and the presence of additives can also influence the outcome of the oxidation. The reaction conditions can be tailored to be compatible with a wide range of functional groups. organic-chemistry.org
Below is an interactive table summarizing various reagents used for the oxidation of sulfides, which are structurally related to thiols and are intermediates in their oxidation.
| Oxidizing Reagent | Catalyst/Conditions | Primary Product | Notes |
| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | Sulfoxide | Selective oxidation. organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Sulfone | Selective oxidation. organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Silica-based Tungstate | Sulfoxide or Sulfone | Selectivity controlled by stoichiometry. organic-chemistry.org |
| tert-Butyl Hydroperoxide | Methanesulfonic Acid | Sulfoxide | Oxidative thiol-ene reaction. organic-chemistry.org |
| Iodosobenzene | None | Sulfoxide | Efficient for sensitive sulfides. jchemrev.com |
| Urea-Hydrogen Peroxide | Phthalic Anhydride | Sulfone | Metal-free, environmentally benign. organic-chemistry.org |
| Selectfluor | Water | Sulfoxide or Sulfone | Fast and high-yielding. organic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural and conformational analysis of bicyclo[2.2.2]octane derivatives. For bicyclo[2.2.2]octane-2-thiol, ¹H and ¹³C NMR would provide unambiguous evidence of its covalent framework and the stereochemical orientation of the thiol group.
In ¹H NMR, the rigid bicyclic structure would lead to a complex but interpretable splitting pattern. The bridgehead protons are expected to appear as a multiplet, while the methylene protons would exhibit distinct signals due to their diastereotopic nature. The proton attached to the carbon bearing the thiol group (H-C2) would likely resonate in a region characteristic for such methine protons, and its coupling constants with neighboring protons would be invaluable in determining the exo or endo configuration of the thiol substituent. The thiol proton (S-H) itself would appear as a singlet or a triplet, depending on the solvent and its coupling with the adjacent methine proton.
¹³C NMR spectroscopy would complement the proton data by providing the number of unique carbon environments. The chemical shifts of the carbon atoms in the bicyclo[2.2.2]octane core are well-characterized. scispace.com The introduction of the thiol group at the C2 position would induce a downfield shift for C2 and influence the shifts of the adjacent carbons (C1, C3) and, to a lesser extent, other carbons in the framework through steric and electronic effects.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning all proton and carbon signals definitively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of protons, further confirming the stereochemistry and conformational preferences of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for related compounds.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Bridgehead CH | 1.8 - 2.2 | m |
| CH₂ (bicyclic framework) | 1.4 - 1.9 | m |
| CH-SH | 2.5 - 3.0 | m |
| SH | 1.0 - 2.0 | s or t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for related compounds.)
| Carbon | Predicted Chemical Shift (ppm) |
| Bridgehead CH | 25 - 35 |
| CH₂ (bicyclic framework) | 20 - 30 |
| CH-SH | 40 - 50 |
Mass Spectrometry Techniques for Molecular Structure and Fragmentation Studies
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the compound's molecular formula (C₈H₁₄S).
The fragmentation of the bicyclo[2.2.2]octane core is well-understood and often proceeds via a retro-Diels-Alder reaction. researchgate.net For this compound, this would likely lead to the elimination of ethene and the formation of a cyclohexadiene-thiol radical cation. Other characteristic fragmentation pathways for thiols include the loss of the SH radical or H₂S. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.
Table 3: Predicted Key Fragmentation Ions for this compound in EI-MS (Note: These are hypothetical fragmentation patterns.)
| m/z | Proposed Fragment |
| 142 | [M]⁺ |
| 114 | [M - C₂H₄]⁺ |
| 109 | [M - SH]⁺ |
| 108 | [M - H₂S]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The most characteristic vibration would be the S-H stretching frequency, which typically appears in the IR spectrum as a weak to medium band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is generally weak and falls in the fingerprint region between 600 and 800 cm⁻¹.
The C-H stretching vibrations of the bicyclic framework are expected in the 2850-3000 cm⁻¹ region. The rigid structure of the bicyclo[2.2.2]octane skeleton gives rise to a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various C-C stretching and CH₂ bending, wagging, and twisting modes. rsc.orgnist.gov While these bands can be complex, they provide a unique fingerprint for the bicyclo[2.2.2]octane core. nist.gov Computational studies can aid in the assignment of these complex vibrational modes. researchgate.net
Table 4: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated values based on general spectroscopic data.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| S-H stretch | 2550 - 2600 | Weak to Medium |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| CH₂ bend | 1440 - 1480 | Medium |
| C-S stretch | 600 - 800 | Weak |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
For a crystalline sample of this compound, single-crystal X-ray crystallography is the definitive method for determining its three-dimensional structure with atomic-level precision. This technique can unambiguously establish the bond lengths, bond angles, and torsional angles within the molecule.
Crucially, X-ray crystallography can determine the absolute configuration of a chiral molecule like this compound, provided a suitable crystal is obtained and, if necessary, anomalous dispersion methods are employed. The analysis would reveal the precise orientation of the thiol group (exo or endo) relative to the bicyclic framework. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the thiol group, can be elucidated. While no specific crystallographic data for this compound is available, studies on other bicyclo[2.2.2]octane derivatives have successfully employed this technique to reveal detailed solid-state structures. semanticscholar.orgnih.gov
Computational and Theoretical Investigations of Bicyclo 2.2.2 Octane 2 Thiol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic environment of bicyclo[2.2.2]octane-2-thiol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For bicyclic systems, these calculations can elucidate the effects of the rigid cage structure on the thiol functional group. nih.gov
Studies on related bicyclo[2.2.2]octane systems demonstrate that the choice of computational method is crucial for obtaining accurate results. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are commonly employed. nist.gov For instance, in studies of fluorinated bicyclo[2.2.2]octane derivatives, MP2 and specific DFT functionals like BH&HLYP have shown high accuracy in predicting spectroscopic properties. doubtnut.com Such methodologies would be equally applicable to investigating the electronic structure of this compound, providing details on bond lengths, bond angles, and the partial charges on the sulfur and adjacent carbon atoms.
Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating reaction mechanisms. It offers a good balance between computational cost and accuracy, making it suitable for studying the complex potential energy surfaces of reactions involving bicyclic compounds.
While specific DFT studies on the reaction pathways of this compound are not widely documented, research on related systems provides a clear blueprint for such investigations. For example, DFT calculations have been instrumental in understanding the thiol-mediated acyl radical reaction of bicyclo[2.2.2]octenone. In that study, calculations showed the reaction is under thermodynamic control, proceeding through a 5-exo-trig cyclization intermediate which can then either undergo a hydrogen-atom transfer (HAT) or a rearrangement. cdnsciencepub.com The influence of ring strain on the relative energies of intermediates and transition states was a key finding, demonstrating how the rigid bicyclic framework dictates the reaction outcome. cdnsciencepub.com
Table 1: Illustrative DFT-Calculated Free Energy Profile for a Thiol-Mediated Acyl Radical Reaction on a Bicyclo[2.2.2]octenone Skeleton (This table is based on data for a related bicyclo[2.2.2]octenone system to illustrate the type of data obtained from DFT studies on reaction energetics. Specific values for this compound would require a dedicated study.)
| Species/Transition State | Description | Calculated Relative Free Energy (kcal/mol) |
| Int-A | 5-exo-trig cyclization intermediate | 0.0 |
| TS1 | Transition state for Hydrogen Atom Transfer | +5.9 |
| Product 1 | Cyclized Product | -2.7 |
| TS2 | Transition state for Rearrangement | +12.1 |
| Product 2 | Rearranged Product | -10.5 |
Source: Adapted from findings on thiol-mediated reactions of bicyclo[2.2.2]octenone skeletons. cdnsciencepub.com
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energy, symmetry, and spatial distribution of these orbitals are key to predicting reaction feasibility and selectivity.
For this compound, the HOMO would likely be localized on the sulfur atom's lone pairs, making it a nucleophilic center and a site for oxidation. The LUMO would be associated with the σ* anti-bonding orbitals of the C-S or S-H bonds.
In studies of related bicyclo[2.2.2]diazaoctane-containing alkaloids, FMO theory has been used to predict the stereochemical outcomes of intramolecular Diels-Alder reactions. nih.gov Computational studies determined that the relative energies of the HOMO of the diene and the LUMO of the dienophile could explain the observed product ratios. nih.gov For reactions like the addition of an electrophile to this compound, FMO analysis could predict the regioselectivity and the energetic favorability of the reaction by examining the overlap between the thiol's HOMO and the electrophile's LUMO. chemrxiv.org
Conformational Analysis and Strain Energy Calculations
The bicyclo[2.2.2]octane framework is a rigid structure, but it still possesses conformational flexibility. It is known to exist in a D3h symmetric, fully eclipsed conformation at transition states, but its ground state is a slightly twisted C2-symmetric twist-boat conformation to alleviate some torsional strain. doubtnut.comnih.gov The introduction of a thiol group at the C2 position breaks this symmetry and introduces new conformational possibilities, primarily the endo and exo diastereomers, as well as axial and equatorial orientations of the S-H bond relative to the six-membered ring it resides on.
Conformational analysis using computational methods, such as molecular mechanics or DFT, can determine the relative energies of these different conformers. Steric energy calculations on substituted bicyclo[2.2.2]octanes have been used to predict the most stable isomers in synthesis products. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nist.govresearchgate.net These predictions are invaluable for structure elucidation and for assigning experimental spectra.
For this compound, DFT and MP2 calculations could predict its ¹H and ¹³C NMR spectra. The calculated isotropic shielding values are typically converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions for bicyclic systems can be high, often with mean absolute errors of less than 1.5 ppm for ¹³C and 0.2 ppm for ¹H NMR.
Similarly, the vibrational frequencies from a DFT frequency calculation can be compared to an experimental IR spectrum. nist.gov While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, uniform scaling factors can be applied to achieve excellent agreement. nist.gov This comparison helps in assigning specific vibrational modes, such as the S-H and C-S stretching frequencies, which are characteristic of the thiol group.
Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Bicyclic Compound (1,4-diazabicyclo[2.2.2]octane) (This table demonstrates the validation process. Specific data for this compound is not available in the search results.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT/cc-pVQZ) (cm⁻¹) | Assignment |
| ν₁ | 2966 | 2975 | CH₂ asymmetric stretch |
| ν₂ | 2876 | 2880 | CH₂ symmetric stretch |
| ν₃ | 1450 | 1455 | CH₂ scissoring |
| ν₄ | 1314 | 1318 | CH₂ wagging |
| ν₅ | 1055 | 1059 | C-N stretch |
| ν₆ | 897 | 901 | C-C stretch / ring deform. |
Source: Adapted from data on 1,4-diazabicyclo[2.2.2]octane. nist.gov
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations typically focus on single, isolated molecules (or small clusters), molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. capes.gov.br This allows for the investigation of bulk properties, dynamic processes, and intermolecular interactions.
MD simulations on solid bicyclo[2.2.2]octane have successfully modeled its phase transition from a low-temperature ordered structure to a high-temperature plastic crystal phase, where the molecules undergo rapid reorientational motion. capes.gov.br The simulations provided relaxation times for molecular rotation that were in fair agreement with experimental data. capes.gov.br
For this compound in a liquid state or in solution, MD simulations could reveal information about its solvation structure and the nature of intermolecular interactions, such as hydrogen bonding between the thiol S-H group and a hydrogen bond acceptor solvent. Furthermore, simulations of related compounds, like bicyclo[2.2.2]octane-methylthiolate, have been used to understand the structure of self-assembled monolayers (SAMs) on gold surfaces. Current time information in Lau, FJ. Similar simulations for this compound could predict its behavior at interfaces, which is relevant for applications in materials science. In drug design, MD simulations of bicyclo[2.2.2]octane-containing inhibitors bound to proteins have been used to analyze the stability of the complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that determine binding affinity. mdpi.com
Exploration of Bicyclo 2.2.2 Octane 2 Thiol in Advanced Organic Synthesis and Functional Materials
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The bicyclo[2.2.2]octane framework is an attractive scaffold for the design of chiral ligands and auxiliaries due to its rigid C2-symmetric structure. This rigidity helps in creating a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. While direct applications of Bicyclo[2.2.2]octane-2-thiol in this context are not extensively documented, the principles are well-established through related derivatives.
For instance, C2-symmetric diene ligands, such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), have demonstrated exceptional performance in rhodium-catalyzed asymmetric arylations of N-tosylarylimines, yielding diarylmethylamines with up to 99% enantioselectivity. organic-chemistry.org These ligands showcase superior enantioselectivity and catalytic activity compared to some traditional chiral phosphorus ligands. organic-chemistry.org The steric influence of the substituents on the diene ligand is credited with directing the coordination pathways to achieve high enantioselectivity. organic-chemistry.org
Similarly, the enantiopure diamine, cis-2,5-diaminobicyclo[2.2.2]octane, has been successfully employed as a scaffold for "salen" type ligands. acs.org These ligands, when complexed with metals like cobalt(II), have proven to be effective catalysts in asymmetric cyclopropanation reactions. acs.org The predictable stereochemical outcomes are attributed to the bicyclooctane scaffold creating a defined quadrant for the metal-coordinated substrate, where one face is blocked by the ligand's aryl ring, leaving the other face open for attack. acs.org
A unified strategy for the synthesis of diverse C1- and C2-symmetric chiral bicyclo[2.2.2]octadiene ligands has been developed, highlighting the versatility of the bicyclo[2.2.2]octane framework as a foundational structure for creating a library of chiral ligands. nih.gov Furthermore, chiral cyclopentadienyl (B1206354) rhodium(I) complexes bearing C2-symmetric chiral bridged-ring-fused Cp ligands have been prepared and applied in asymmetric C-H activation reactions. nih.gov
Although research on thiol-based ligands derived directly from this compound is less common, the successful use of other functionalized bicyclo[2.2.2]octane derivatives provides a strong rationale for its potential. The thiol group can be a versatile anchor for coordination to various transition metals, and its incorporation into the rigid, chiral bicyclo[2.2.2]octane framework could lead to novel ligands with unique catalytic properties. The synthesis of such ligands would likely follow established methodologies for functionalizing the bicyclo[2.2.2]octane core. rsc.org
| Ligand Type | Catalytic Application | Key Findings | Reference |
| C2-Symmetric Diene (Ph-bod*) | Rh-catalyzed asymmetric arylation | High enantioselectivity (up to 99% ee) for diarylmethylamines. | organic-chemistry.org |
| cis-2,5-Diaminobicyclo[2.2.2]octane based Salen | Co(II)-catalyzed asymmetric cyclopropanation | Effective catalysis with predictable stereochemical outcomes. | acs.org |
| Chiral Bicyclo[2.2.2]octadiene | General asymmetric catalysis | Versatile scaffold for C1- and C2-symmetric ligands. | nih.gov |
| Chiral Bicyclo[2.2.2]octane-Fused CpRh | Asymmetric C-H activation | Synthesis of chiral hydrophenanthridinones with high yield and ee. | nih.gov |
Building Block for Complex Molecular Architectures and Natural Product Synthesis
The bicyclo[2.2.2]octane skeleton is a recurring motif in a number of natural products and serves as a crucial building block for the synthesis of complex molecular architectures. solubilityofthings.comgoogle.com Its rigid structure provides a reliable platform for stereocontrolled transformations.
A significant application of the bicyclo[2.2.2]octane framework is in the synthesis of fungal indole (B1671886) alkaloids that contain a bicyclo[2.2.2]diazaoctane core. nih.govnih.gov These natural products exhibit a range of biological activities. nih.gov The synthesis of these complex structures often involves intricate strategies to construct the bicyclic core. For example, early synthetic studies on bicyclo[2.2.2]diazaoctanes involved methods like intramolecular Michael additions and stereocontrolled intramolecular SN2' cyclization reactions. nih.gov The biogenesis of these alkaloids is also a subject of study, with proposals including intramolecular Diels-Alder reactions of indole-derived azadienes. nih.gov
Derivatives of bicyclo[2.2.2]octane are also important intermediates in the synthesis of terpenes and other natural products. google.comjustia.com The unique three-dimensional structure of bicyclo[2.2.2]octane derivatives allows them to act as mimics for amino acids and peptides, which is valuable in medicinal chemistry. smolecule.com For instance, bicyclo[2.2.2]octane-2-carboxylic acid is considered a potential scaffold for drug design. smolecule.com
The synthesis of various bicyclo[2.2.2]octane derivatives, such as bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones, often involves rearrangements and stereoselective reactions that are influenced by the rigid framework. cdnsciencepub.com The predictable stereochemical outcomes of reactions on the bicyclo[2.2.2]octane system, such as reductions and substitutions, are a key advantage in synthetic applications.
While direct examples of this compound as a starting material for natural product synthesis are not prominent in the literature, its structural features suggest potential. The thiol group can participate in various carbon-sulfur bond-forming reactions, and its position on the rigid bicyclic scaffold could be exploited to control the stereochemistry of subsequent transformations in the synthesis of complex targets.
Applications in Supramolecular Chemistry and Molecular Recognition (hypothetical, based on scaffold)
The well-defined and rigid geometry of the bicyclo[2.2.2]octane scaffold makes it an intriguing component for the design of host molecules in supramolecular chemistry and for studies in molecular recognition. While specific research on this compound in this area is hypothetical, the broader family of bicyclo[2.2.2]octane derivatives has shown significant promise.
The rigid nature of the bicyclo[2.2.2]octane framework minimizes conformational flexibility, a desirable trait for creating pre-organized host cavities. smolecule.com This pre-organization can lead to stronger and more selective binding of guest molecules. For example, derivatives of 2,5-diazabicyclo[2.2.2]octane exhibit C₂ symmetry, making them ideal building blocks for supramolecular structures through hydrogen bonding and self-assembly. smolecule.com
Guest molecules based on bicyclo[2.2.2]octane and adamantane (B196018) cores have been shown to form ultrahigh affinity host-guest complexes with cucurbit nih.govuril (CB nih.gov). nih.gov This demonstrates that the bicyclic scaffold can effectively participate in strong non-covalent interactions within a host's cavity. nih.gov
Furthermore, the bicyclo[2.2.2]octane framework is utilized as a rigid linker in the construction of metal-organic frameworks (MOFs). researchgate.net Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, for instance, has been used to create transparent MOFs, which can act as solid-state solvents for spectroscopic studies of isolated guest molecules. researchgate.net
The thiol group of this compound could introduce another dimension to its potential supramolecular applications. The thiol can act as a hydrogen bond donor or acceptor and can also be deprotonated to form a thiolate, which can coordinate to metal ions. This functionality could be exploited in the design of chemosensors, where binding of a specific guest to a receptor containing the this compound unit could trigger a measurable signal. The rigid scaffold would ensure a well-defined binding pocket, enhancing selectivity.
| BCO Derivative | Supramolecular Application | Key Feature | Reference |
| 2,5-Diazabicyclo[2.2.2]octane | Self-assembly | C₂ symmetry, hydrogen bonding | smolecule.com |
| Bicyclo[2.2.2]octane-based guests | Host-guest complexes with CB nih.gov | High affinity binding | nih.gov |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | Metal-Organic Frameworks (MOFs) | Rigid linker for porous materials | researchgate.net |
Investigation in Molecular Electronics as a Rigid Component
The rigid and saturated nature of the bicyclo[2.2.2]octane scaffold makes it an excellent candidate for use as a molecular bridge or linker in the field of molecular electronics. Its well-defined structure allows for the systematic study of electron transfer over known distances and through a specific arrangement of sigma bonds.
Research has been conducted on electron tunneling through polymers of bicyclo[2.2.2]octane. acs.orgduke.edu The repeating nature of this linker allows for the prediction of how the tunneling matrix element depends on distance and energy. acs.orgduke.edu These studies are crucial for designing molecular-scale wires and understanding charge transport in single-molecule junctions. Specific predictions have been made for the rate of electron transfer in model photosynthetic systems where porphyrins and quinones are linked by this rigid bridge. acs.orgduke.edu A significant difference in the decay of the rate with distance is predicted for the forward versus the reverse electron transfer. acs.orgduke.edu
The ability of the bicyclo[2.2.2]octane linker to mediate the electronic interaction between a donor and an acceptor is dependent on the energy and symmetry of the donor, acceptor, and linker orbitals. acs.orgduke.edu Theoretical modeling, such as density functional theory (DFT), has been used to predict low electron transfer coefficients due to the strained geometry of the bicyclic system.
In the context of this compound, the thiol group is a key functional handle for anchoring the molecule to metal electrodes (typically gold), a common requirement for creating single-molecule electronic devices. The sulfur atom forms a stable covalent bond with the gold surface, allowing the bicyclo[2.2.2]octane unit to bridge the gap between two electrodes. The rigidity of the bicyclo[2.2.2]octane core would ensure a well-defined junction geometry, which is essential for obtaining reproducible measurements of molecular conductance. The insulating nature of the saturated hydrocarbon framework would facilitate the study of through-bond electron tunneling.
Design and Synthesis of Advanced Polymeric Materials and Networks (hypothetical, based on diol/dicarboxylic acid examples)
While direct polymerization of this compound is not a common topic in the literature, the use of other bicyclo[2.2.2]octane derivatives, particularly diols and dicarboxylic acids, as monomers provides a strong basis for hypothesizing its potential in polymer chemistry. The incorporation of the rigid bicyclo[2.2.2]octane unit into a polymer backbone can significantly enhance the material's properties, such as thermal stability and mechanical strength. chemimpex.com
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a key building block for high-performance polymers and resins used in industries like automotive and aerospace. google.comjustia.comchemimpex.com Similarly, bicyclo[2.2.2]octane diols are valuable as specialty monomers for certain polymers. google.comjustia.comgoogle.comgoogle.com For example, bicyclo[2.2.2]octane-1,4-diol is used in the synthesis of thermotropic liquid crystalline polyesters. The rigid and well-defined structure of these monomers imparts desirable characteristics to the resulting polymers.
A robust, divalent, phosphaza-bicyclo[2.2.2]octane connector has been shown to provide access to cage-dense inorganic polymers and networks. nih.govacs.org This demonstrates the versatility of the bicyclic scaffold in creating novel polymeric materials with unique microstructures. nih.govacs.org
Based on these examples, this compound could be envisioned as a monomer or a functional component in advanced polymeric materials. The thiol group offers several possibilities for polymerization. It could undergo oxidative polymerization to form polydisulfides, which are dynamic polymers with reversible linkages. Alternatively, it could participate in thiol-ene "click" chemistry, reacting with polymers containing alkene groups to form cross-linked networks or to functionalize existing polymer chains. The rigid bicyclo[2.2.2]octane unit would be expected to increase the glass transition temperature (Tg) and modulus of the resulting polymers, making them suitable for applications requiring high thermal and dimensional stability.
| BCO Monomer | Polymer Type | Resulting Polymer Properties | Reference |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid | High-performance polyesters, polyamides | Enhanced thermal stability and mechanical strength | chemimpex.com |
| Bicyclo[2.2.2]octane-1,4-diol | Thermotropic liquid crystalline polyesters | Liquid crystallinity, high performance | |
| Phosphaza-bicyclo[2.2.2]octane Connector | Cage-dense inorganic polymers | Unique three-dimensional microstructure | nih.govacs.org |
Future Research Directions and Challenges in Bicyclo 2.2.2 Octane 2 Thiol Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the study of Bicyclo[2.2.2]octane-2-thiol is the development of efficient and environmentally benign synthetic pathways. While methods for creating the bicyclo[2.2.2]octane core are known, often through Diels-Alder reactions, and general methods for thiol synthesis exist, their combination into a sustainable process for this specific molecule is a key research goal. arkat-usa.orgnih.gov
Future research will likely focus on adapting known thiol synthesis methods to the bicyclic scaffold. mdpi.com Typical methods for preparing monoterpene thiols, which can also be bicyclic, include the nucleophilic substitution of halides or tosylates derived from the corresponding alcohols, the thia-Michael addition to α,β-unsaturated ketones, and the reduction of various sulfur-containing functional groups. mdpi.com For instance, a plausible route could involve the conversion of Bicyclo[2.2.2]octan-2-ol to a good leaving group, followed by substitution with a sulfur nucleophile like thiourea (B124793) or sodium hydrosulfide (B80085).
A significant push in modern chemistry is towards "green" and sustainable processes. acs.org Research into sustainable thiol synthesis often focuses on avoiding odorous and toxic reagents and employing catalytic methods. rsc.orgrsc.org Molybdenum-catalyzed selective oxidation of thiols and nickel-catalyzed reductive coupling using "thiol-free" synthons represent the forefront of this field. rsc.orgrsc.org Applying these modern, atom-economical methods to the synthesis of this compound would be a significant step forward, reducing waste and improving safety. organic-chemistry.org
| Potential Synthetic Approach | Key Reactants | Advantages/Challenges | Relevant Research Areas |
| Nucleophilic Substitution | Bicyclo[2.2.2]octan-2-ol, Thiolating Agent (e.g., Thiourea) | Well-established method; may require harsh conditions or multiple steps. | Monoterpene Thiol Synthesis mdpi.com |
| Diels-Alder Cycloaddition | Substituted 1,3-cyclohexadiene (B119728), Thiol-containing dienophile | Direct formation of the functionalized bicyclic core; requires specialized starting materials. | Bicyclic System Synthesis arkat-usa.orgnih.gov |
| Catalytic Reductive Coupling | Bicyclo[2.2.2]octyl halide, N-thiophthalimide | "Thiol-free" synthesis, mild conditions; catalyst development may be needed. | Sustainable Sulfide Synthesis rsc.org |
| Molybdenum-Catalyzed Oxidation | Dihydrogen sulfide, Bicyclo[2.2.2]octene | Direct, selective oxidation; catalyst compatibility with the bicyclic alkene needs investigation. | Green Thiol Chemistry rsc.org |
Exploration of Previously Undiscovered Reactivity Patterns
The reactivity of the thiol group is well-documented; it can act as a nucleophile, undergo oxidation to form disulfides, and participate in radical reactions. However, the influence of the rigid and sterically hindered bicyclo[2.2.2]octane framework on these reactions is largely unexplored. The fixed conformation of the scaffold could impose unique stereoelectronic effects, potentially leading to novel reactivity or selectivity. researchgate.net
For example, the accessibility of the sulfur atom for intermolecular reactions might be significantly different from that of a linear alkyl thiol. This could alter reaction rates or favor different pathways in reactions such as Michael additions or disulfide exchange. acs.org Research has shown that in other bicyclic systems, conformational preferences dictated by stereochemistry can significantly influence thiol reactivity. researchgate.net Investigating how the rigid cage of this compound modulates the pKa of the thiol group and the stability of reactive intermediates (e.g., thiyl radicals or thiolates) would be a fruitful area of research. conicet.gov.ar Furthermore, the unique reactivity of bicyclo[2.2.2]octenones, which can undergo various rearrangements and oxidative scissions, suggests that the bicyclo[2.2.2]octane skeleton itself is not inert and could participate in or direct reactions at the thiol group. acs.org
Integration into Mechanically Interlocked Molecules or Covalent Organic Frameworks
The rigid, well-defined geometry of the bicyclo[2.2.2]octane core makes it an attractive building block for advanced materials like mechanically interlocked molecules (MIMs) and covalent organic frameworks (COFs). chemrxiv.org These materials have applications in areas such as molecular machines, gas storage, and catalysis.
Research has already demonstrated the use of bicyclo[2.2.2]octane-1,4-dicarboxylic acid as a linker to create transparent metal-organic frameworks (MOFs), a class of materials closely related to COFs. rsc.org The use of this saturated, non-aromatic linker was key to achieving transparency. Similarly, bicyclo[2.2.2]octane-1,4-dithiol has been studied in the context of molecular electronics, where the strained bicyclic structure was found to influence electron transport properties.
This compound could serve as a monofunctional "capping" agent in such structures or could be derivatized into a bifunctional linker suitable for polymerization into a COF. For example, a second functional group could be installed on the opposite side of the bicyclic scaffold. The thiol group itself is an excellent anchor to gold surfaces and can participate in various "click" chemistry reactions, making it a versatile handle for constructing complex molecular architectures.
| Bicyclic Linker | Functional Groups | Application Area | Key Property |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | Carboxylic Acids | Metal-Organic Frameworks (MOFs) rsc.org | Rigidity, Enables material transparency |
| Bicyclo[2.2.2]octane-1,4-dithiol | Thiols | Molecular Electronics | Rigid scaffold influences electron transfer |
| This compound (derivatized) | Thiol, Other | Potential for COFs, MIMs | Rigidity, Defined geometry, Versatile thiol handle |
Advanced Computational Design and Predictive Modeling for Structure-Reactivity Relationships
Computational chemistry and predictive modeling are powerful tools for accelerating research and uncovering fundamental principles. conicet.gov.ar For this compound, these methods can provide crucial insights where experimental data is lacking.
Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule. nih.gov Such studies can predict bond lengths, bond angles, and the distribution of electron density, helping to rationalize the molecule's stability and potential reactivity. rsc.org DFT can also be used to map out reaction pathways, calculate the energies of transition states, and predict the kinetics and thermodynamics of potential reactions, guiding experimental efforts. acs.org
Furthermore, the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be a significant research direction. By systematically studying a series of related bicyclic thiols, it may be possible to build a model that correlates structural parameters (e.g., steric hindrance, electronic properties) with observed reactivity. nih.gov A robust model has already been developed to predict the reactivity of other complex thiols with high accuracy, demonstrating the feasibility of this approach. nih.gov Applying these computational strategies to this compound would not only predict its specific behavior but also contribute to a broader understanding of how rigid scaffolds modulate the reactivity of functional groups. researchgate.net
Q & A
Q. Basic
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish thiol protons (δ 1.3–1.7 ppm) and confirm bicyclic structure via coupling patterns.
- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for validating synthetic routes .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (C8H12S) and detects impurities .
Q. Advanced
- Vibrational Circular Dichroism (VCD) : Assigns enantiomeric excess (>95% ee) by correlating Cotton effects with configuration .
- Dynamic NMR : Detects ring-flipping dynamics in the bicyclic system, revealing activation energies (~50 kJ/mol) via variable-temperature studies .
How do contradictory data on biological activity among bicyclo[2.2.2]octane derivatives inform structure-activity relationship (SAR) studies?
Basic
Discrepancies in COX inhibition (e.g., BCE vs. bicyclo[2.2.2]octane-1-carboxylic acid) arise from substituent positioning. The 2-thiol group’s orientation enhances hydrogen bonding with Arg120 in COX-1, while carboxylate analogs show weaker interactions . Standard SAR protocols involve systematic substitution (e.g., -SH, -COOH, -CH3) and activity screening via enzyme-linked immunosorbent assays (ELISA).
Advanced
Contradictions in cytotoxicity data (e.g., IC50 variability across cell lines) are attributed to membrane permeability differences. LogP calculations (2.1 for this compound vs. 1.8 for carboxylate analogs) correlate with enhanced cellular uptake. Quantum mechanical modeling identifies electron-deficient thiols as better nucleophiles for covalent inhibition, rationalizing activity disparities .
What methodologies are used to assess the thermodynamic stability of this compound under experimental conditions?
Q. Advanced
- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures (~200°C) and phase transitions .
- Computational Thermochemistry : Density functional theory (DFT) calculates strain energy (~30 kcal/mol) and compares it to cubane (48 kcal/mol), explaining its synthetic tractability .
- Accelerated Stability Testing : Exposes the compound to 40°C/75% RH for 4 weeks; HPLC monitors degradation products (e.g., disulfides or oxidized sulfonic acids) .
How can researchers optimize enantiomeric purity during this compound synthesis?
Q. Advanced
- Chiral Resolution : Diastereomeric salt formation with (+)- or (-)-mandelic acid separates enantiomers, achieving >98% ee .
- Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of bicyclo[2.2.2]octene precursors using DuPhos ligands yields enantiomerically enriched intermediates .
- Kinetic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer, leaving the desired thiol precursor unreacted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
